molecular formula C12H15Cl2NO2S B4649967 1-[(3,4-dichlorobenzyl)sulfonyl]piperidine

1-[(3,4-dichlorobenzyl)sulfonyl]piperidine

Cat. No. B4649967
M. Wt: 308.2 g/mol
InChI Key: GBDXGGVSLQYHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichlorobenzyl)sulfonyl]piperidine, also known as DCBP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorobenzyl)sulfonyl]piperidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the biosynthesis of essential molecules in bacteria, fungi, and cancer cells. This inhibition leads to the death of these cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. This compound has also been found to inhibit the growth of fungi such as Candida albicans. In addition, this compound has been found to have antitumor activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

1-[(3,4-dichlorobenzyl)sulfonyl]piperidine has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is toxic to some cell lines and can cause cell death at high concentrations. In addition, this compound has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of 1-[(3,4-dichlorobenzyl)sulfonyl]piperidine in scientific research. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential of this compound as a therapeutic agent for bacterial, fungal, and cancer diseases. In addition, this compound can be used as a tool to study the role of sulfonamide compounds in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its various biological activities. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been used as a tool to study the role of sulfonamide compounds in biological systems. The synthesis of this compound is relatively easy, and the yield and purity of the product are good. However, this compound has some limitations, including toxicity to some cell lines and limited solubility in water. There are several future directions for the use of this compound in scientific research, including investigating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-[(3,4-dichlorobenzyl)sulfonyl]piperidine has been extensively used in scientific research due to its various biological activities. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been used as a tool to study the role of sulfonamide compounds in biological systems.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c13-11-5-4-10(8-12(11)14)9-18(16,17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDXGGVSLQYHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.